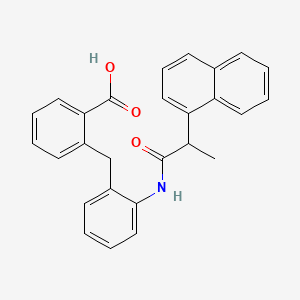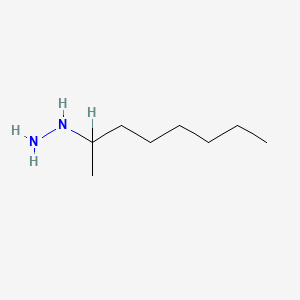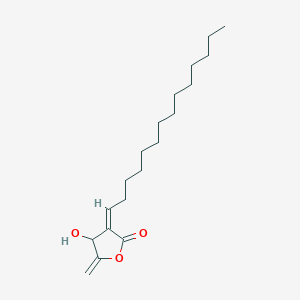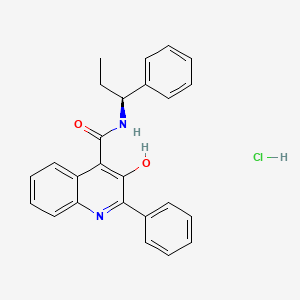
Talnetant hydrochloride
説明
Molecular Structure Analysis
Talnetant hydrochloride is a selective, competitive, brain-permeable NK3 receptor antagonist with a Ki of 1.4 nM in hNK-3-CHO cells . It is 100-fold more selective for hNK-3 relative to the hNK-2 receptor and has no affinity for hNK-1 .Physical And Chemical Properties Analysis
Talnetant hydrochloride is a selective NK3 receptor antagonist that acts in hNK-3-CHO cells . It is 100 times more selective for the hNK-3 receptor than the hNK-2 receptor and has no affinity for hNK-1 at a concentration of 100 μM .科学的研究の応用
Potential Treatment for Various Disorders
Talnetant hydrochloride, known as Talnetant (SB-223412), is being explored for the treatment of several disorders. As a selective and orally active NK3 antagonist, it has potential applications in treating urinary incontinence, irritable bowel syndrome, and schizophrenia. Completed phase II trials by November 2004 indicate its progression in clinical research (Evangelista, 2005).
CNS Effects in Schizophrenia Treatment
A study on the CNS effects of talnetant in healthy volunteers compared its effects to haloperidol and placebo. Talnetant demonstrated slightly stimulatory effects, unlike the predominantly CNS-depressant effects of haloperidol. This suggests talnetant's potential in treating schizophrenia, although further research is needed to establish the dose sufficiency and class-specific effects for NK3 antagonists (Liem-Moolenaar et al., 2010).
Effects on Rectal Sensory Function
Research involving talnetant's impact on rectal sensory function and compliance in healthy individuals showed no significant effect at the tested doses. This study contributes to understanding the role of NK3 receptors in visceral hypersensitivity, relevant to conditions like irritable bowel syndrome (Houghton et al., 2007).
Potential Role in Treating Cough
A study assessing the effect of talnetant on cough reflex sensitivity to citric acid in healthy individuals found no significant impact. This suggests that NK3 receptors may not play a substantial role in the human cough reflex or that talnetant's role might be limited to the central nervous system (Khalid et al., 2010).
Modulation of Monoaminergic Neurotransmission in Schizophrenia
Talnetant's ability to modulate monoaminergic neurotransmission in cortical and subcortical brain structures supports its potential utility in treating schizophrenia. Studies indicate that it might ameliorate the symptomatology of schizophrenia due to its influence on dopaminergic and noradrenergic neurotransmission (Dawson et al., 2008).
ConclusionTalnetant hydrochloride shows promise in the treatment of a variety of disorders, including urinary incontinence, irritable bowel syndrome, schizophrenia, and possibly cough reflex sensitivity. Its impact on CNS effects, particularly in modulating monoaminergic neurotransmission, highlights its potential as a therapeutic agent in psychiatric disorders. Further research is necessary to confirm its efficacy and determine optimal dosages for
Scientific Research Applications of Talnetant Hydrochloride
Potential Treatment for Various Disorders
Talnetant hydrochloride, known as Talnetant (SB-223412), is being explored for the treatment of several disorders. As a selective and orally active NK3 antagonist, it has potential applications in treating urinary incontinence, irritable bowel syndrome, and schizophrenia. Completed phase II trials by November 2004 indicate its progression in clinical research (Evangelista, 2005).
CNS Effects in Schizophrenia Treatment
A study on the CNS effects of talnetant in healthy volunteers compared its effects to haloperidol and placebo. Talnetant demonstrated slightly stimulatory effects, unlike the predominantly CNS-depressant effects of haloperidol. This suggests talnetant's potential in treating schizophrenia, although further research is needed to establish the dose sufficiency and class-specific effects for NK3 antagonists (Liem-Moolenaar et al., 2010).
Effects on Rectal Sensory Function
Research involving talnetant's impact on rectal sensory function and compliance in healthy individuals showed no significant effect at the tested doses. This study contributes to understanding the role of NK3 receptors in visceral hypersensitivity, relevant to conditions like irritable bowel syndrome (Houghton et al., 2007).
Potential Role in Treating Cough
A study assessing the effect of talnetant on cough reflex sensitivity to citric acid in healthy individuals found no significant impact. This suggests that NK3 receptors may not play a substantial role in the human cough reflex or that talnetant's role might be limited to the central nervous system (Khalid et al., 2010).
Modulation of Monoaminergic Neurotransmission in Schizophrenia
Talnetant's ability to modulate monoaminergic neurotransmission in cortical and subcortical brain structures supports its potential utility in treating schizophrenia. Studies indicate that it might ameliorate the symptomatology of schizophrenia due to its influence on dopaminergic and noradrenergic neurotransmission (Dawson et al., 2008).
Safety And Hazards
特性
IUPAC Name |
3-hydroxy-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2.ClH/c1-2-20(17-11-5-3-6-12-17)27-25(29)22-19-15-9-10-16-21(19)26-23(24(22)28)18-13-7-4-8-14-18;/h3-16,20,28H,2H2,1H3,(H,27,29);1H/t20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCSUEHQURQVLD-BDQAORGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Talnetant hydrochloride | |
CAS RN |
204519-66-4 | |
| Record name | Talnetant hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204519664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TALNETANT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1ZIJ8F59E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/B1662425.png)
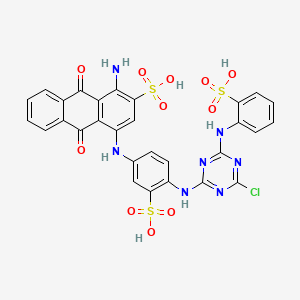
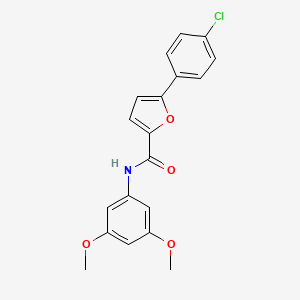
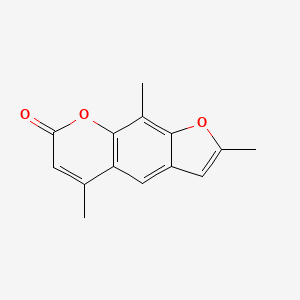
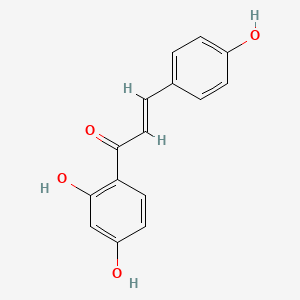
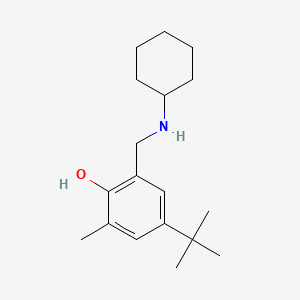

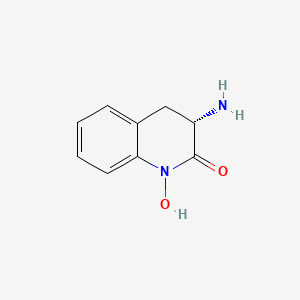

![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)

